molecular formula C17H21NO4 B11814564 Ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate

Ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate

Cat. No.: B11814564
M. Wt: 303.35 g/mol
InChI Key: DLYXRNOHQQDJEZ-UHFFFAOYSA-N
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Description

Ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate is an organic compound with the molecular formula C17H21NO4 It is a piperidine derivative, characterized by a benzoyl group attached to the nitrogen atom and an ethyl ester group at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate typically involves the reaction of 1-benzoyl-4-piperidone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzoyl derivatives or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of the target, while the piperidine ring provides structural rigidity. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl group and the ethyl ester group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate

InChI

InChI=1S/C17H21NO4/c1-4-22-16(21)13-11-18(17(2,3)10-14(13)19)15(20)12-8-6-5-7-9-12/h5-9,13H,4,10-11H2,1-3H3

InChI Key

DLYXRNOHQQDJEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C(CC1=O)(C)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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